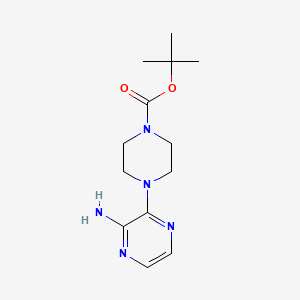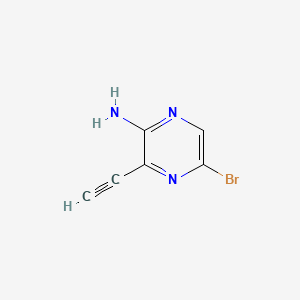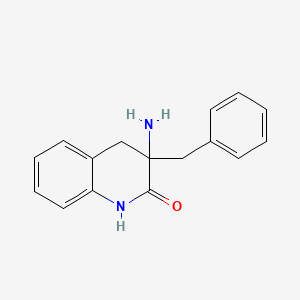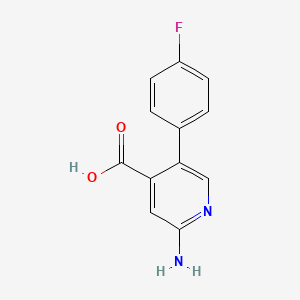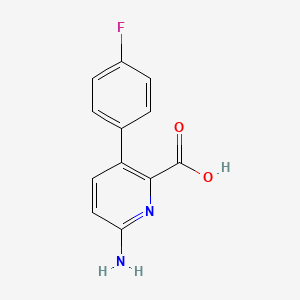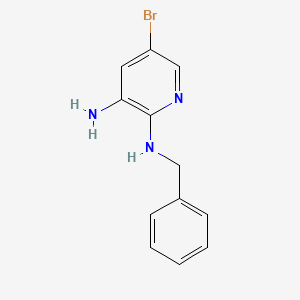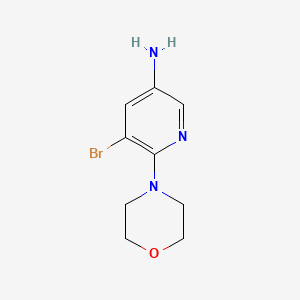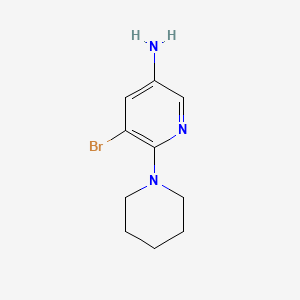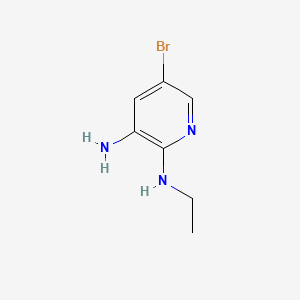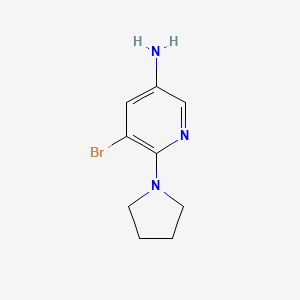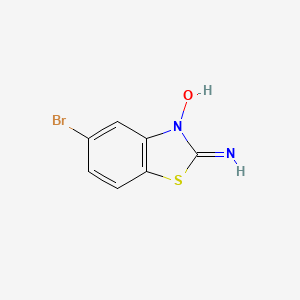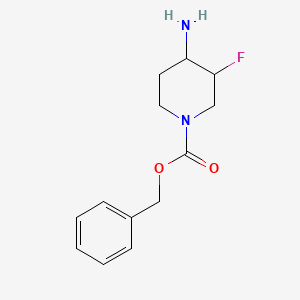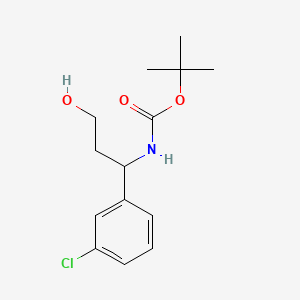
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
Asymmetric Synthesis and Biocatalysis
One significant application involves the asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases. This process is crucial for producing antidepressant drugs with high enantioselectivity. The study by Choi et al. (2010) demonstrates the use of Saccharomyces cerevisiae reductase to exclusively generate the (S)-alcohol form of 3-chloro-1-phenyl-1-propanol, highlighting the potential of enzymes in the asymmetric synthesis of chiral compounds related to 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol Choi et al., 2010.
Thermodynamics and Solubility Studies
The solubility of related compounds, such as Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, in various solvents has been extensively studied, providing insights into the thermodynamic properties and solubility behavior of amino acid derivatives. Fan et al. (2016) used a gravimetric method to explore the solubility of this compound in different solvents, offering valuable data for the formulation and design of pharmaceuticals and chemicals Fan et al., 2016.
Polymorphism and Crystal Engineering
Research on polymorphism, as seen in compounds like bupropion hydrobromide propanol hemisolvate, reveals the intricate details of molecular conformations and their implications for drug formulation and stability. The study by Liu et al. (2011) on bupropion hydrobromide showcases the importance of understanding molecular and crystal structure for developing effective pharmaceuticals Liu et al., 2011.
Enantiopure Compound Synthesis
The synthesis of enantiopure compounds, such as (1S,2R)-Ephenamine, is crucial for the pharmaceutical industry. These compounds serve as chiral auxiliaries, ligands, and intermediates in drug synthesis. Velho and Martins (2020) highlighted methods for synthesizing enantiopure N-Boc-protected amino alcohols, demonstrating the value of chiral purity in pharmaceutical chemistry Velho & Martins, 2020.
Hydrogen Bonding in Molecular Structures
The study of hydrogen bonding and polymorphism in amino alcohol salts, as investigated by Podjed and Modec (2022), provides essential knowledge for designing molecular structures with specific properties. Their research into amino alcohols reacted with quinaldinic acid showcases the diversity of molecular interactions and their potential applications in material science and pharmaceuticals Podjed & Modec, 2022.
properties
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZBXMBURWPTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857257 |
Source


|
| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol | |
CAS RN |
1314406-54-6 |
Source


|
| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

